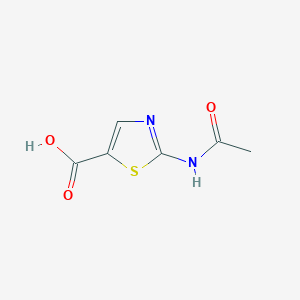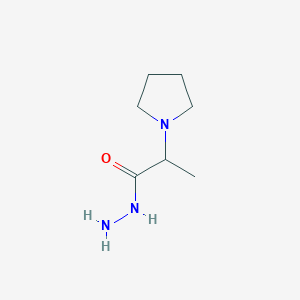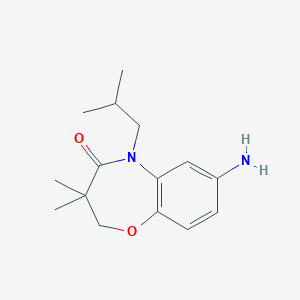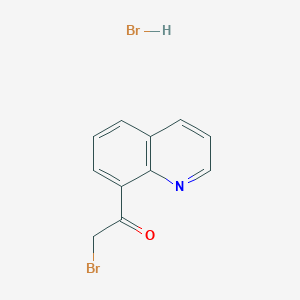
8-(Bromoacetyl)quinoline hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 8-(Bromoacetyl)quinoline hydrobromide is represented by the formula C11H9Br2NO . It has a molecular weight of 331 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H9Br2NO and a molecular weight of 331 .Scientific Research Applications
Corrosion Inhibition
- Application in Mild Steel Corrosion Inhibition : 8-(n-bromo-R-alkoxy)quinoline derivatives show significant potential in inhibiting corrosion of mild steel in acidic environments. These derivatives form a protective layer on the steel surface, enhancing corrosion resistance. The efficiency of these compounds as corrosion inhibitors increases with the length of the hydrocarbon chain, as confirmed by electrochemical methods, surface analysis, and theoretical studies (Tazouti et al., 2021).
Synthesis and Reactivity
- Synthesis of Ambiphilic Molecules : 8-(dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, was synthesized using 8-bromoquinoline. This compound shows rapid hydrolysis compared to similar molecules and forms coordination complexes with various metal ions, demonstrating unique reactivity and potential for developing new materials (Son, Pudenz, & Hoefelmeyer, 2010).
Antimicrobial Properties
- Anti-infective Agents : Quinoline derivatives, including those related to 8-(Bromoacetyl)quinoline, have been studied for their bacteriostatic and fungistatic activities against various microorganisms. Compounds like 7-bromo-5-formyl-8-hydroxyquinolines show significant activity against both Gram-positive and Gram-negative bacteria (Bahal, Baichwal, & Khorana, 1961).
Chemical Synthesis
- Formation of Novel Compounds : Treatment of 2-(2-bromoacetyl)-3H-benzo[f]chromen-3-one with quinoline leads to the formation of novel compounds like indolizine and pyrrolo[1,2-a]quinoline derivatives, showcasing the versatility of 8-(Bromoacetyl)quinoline in synthesizing diverse chemical structures (Gomha & Dawood, 2014).
Drug Design
- Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitor Development : In the field of medicinal chemistry, quinoline-8-carboxamides, derived from 8-(Bromoacetyl)quinoline, have been designed and synthesized as inhibitors of the enzyme PARP-1. These compounds, particularly the 2-methylquinoline-8-carboxamide, have shown significant inhibitory activity, making them promising candidates for therapeutic applications (Lord, Mahon, Lloyd, & Threadgill, 2009).
Environmental Applications
- Heavy Metal Adsorption : 8-Hydroxyquinoline derivatives have been utilized for the adsorption of heavy metals like lead from aqueous solutions. Their immobilization on substrates like bentonite has shown high efficiency and capacity for lead adsorption, indicating their potential for environmental cleanup applications (Ozcan, Gök, & Ozcan, 2009).
Molecular Imaging in Alzheimer's Disease
- Targeting Amyloid β in Alzheimer's : An 8-OH quinoline derivative, PBT2, has been explored for its potential in targeting amyloid β in Alzheimer's disease. Clinical studies have shown that PBT2 can lower cerebrospinal fluid Aβ levels and improve cognitive function, suggesting its utility in molecular imaging and therapy of Alzheimer's (Villemagne et al., 2017).
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
2-bromo-1-quinolin-8-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPGJMJHOXJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656942 | |
| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859962-48-4 | |
| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




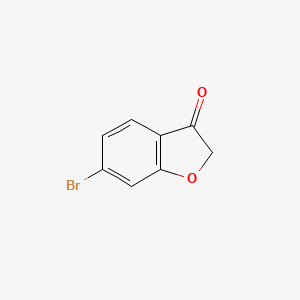
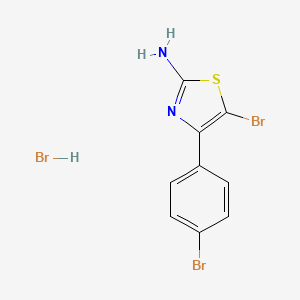
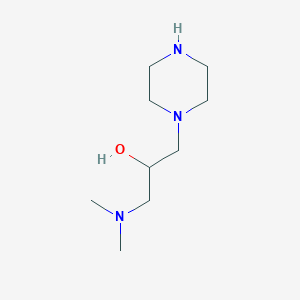

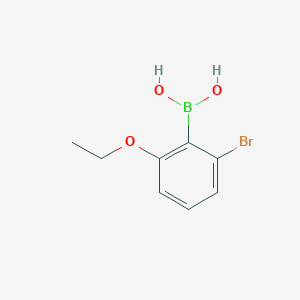

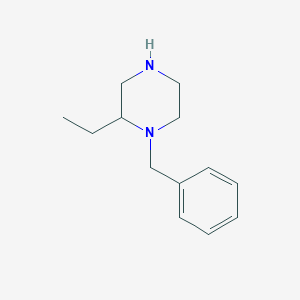
![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
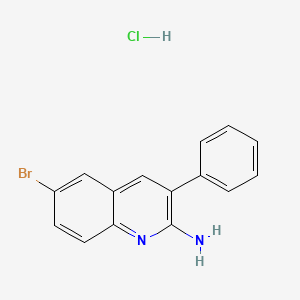
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
